2,6-Dimethyl-4-Hydroxypyridine

Catalog No.
S750041
CAS No.
7516-31-6
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-Hydroxypyridine

CAS Number

7516-31-6

Product Name

2,6-Dimethyl-4-Hydroxypyridine

IUPAC Name

2,6-dimethyl-1H-pyridin-4-one

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

PRAFLUMTYHBEHE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(N1)C

Canonical SMILES

CC1=CC(=O)C=C(N1)C

The exact mass of the compound 2,6-Dimethyl-4-Hydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dimethyl-4-hydroxypyridine (CAS 7516-31-6), also known as 2,6-dimethylpyridin-4-ol, is a highly functionalized pyridine derivative characterized by its tautomeric equilibrium between the pyridinol and pyridone forms. Commercially, it is procured as an off-white to pale yellow crystalline solid with a melting point of approximately 230-232 °C. The compound's value in industrial and laboratory procurement stems from its distinct substitution pattern: the 2,6-dimethyl groups provide steric bulk and specific sites for C-H activation or lithiation, while the 4-hydroxyl group serves as an activating, electron-donating moiety and a proton-responsive site. This specific combination makes it an irreplaceable precursor in the synthesis of halogenated veterinary active pharmaceutical ingredients (APIs), targeted proton-coupled electron transfer (PCET) ligands, and advanced polymerization initiators [1].

Substituting 2,6-dimethyl-4-hydroxypyridine with closely related analogs fundamentally disrupts downstream synthetic viability. Using unsubstituted 4-hydroxypyridine removes the critical steric blocking at the 2 and 6 positions, leading to unselective polyhalogenation during API synthesis and eliminating the methyl sites required for phosphine functionalization in pincer ligand design. Conversely, substituting with 2,6-dimethylpyridine (lutidine) removes the 4-hydroxyl group, stripping the molecule of its proton-responsive capabilities and tautomeric activation, which are essential for PCET complex formation and electrophilic ring substitution. Attempting to substitute the procured compound with its upstream precursor, dehydroacetic acid (DHA), shifts the burden of high-pressure, low-yield ammonolysis onto the buyer, introducing severe process bottlenecks and crude purity issues [1].

Regioselective Chlorination for Clopidol API Synthesis

In the synthesis of the veterinary coccidiostat Clopidol, 2,6-dimethyl-4-hydroxypyridine serves as the critical intermediate. The presence of the 2,6-dimethyl groups blocks these positions, while the electron-donating 4-hydroxyl group strongly directs electrophilic chlorination exclusively to the 3 and 5 positions. Using unsubstituted 4-hydroxypyridine as a baseline results in unselective halogenation at the 2, 3, 5, and 6 positions, drastically reducing the yield of the target 3,5-dichloro API and complicating downstream purification[1].

Evidence DimensionRegioselectivity of chlorination
Target Compound DataDirects chlorination strictly to 3,5-positions
Comparator Or BaselineUnsubstituted 4-hydroxypyridine (unblocked 2,6-positions leading to polyhalogenated mixtures)
Quantified Difference100% positional blocking at C2/C6 vs. 0% blocking in baseline
ConditionsAqueous chlorination with chlorine gas

Procuring the 2,6-dimethylated intermediate ensures high-yield, regioselective chlorination, eliminating the need for complex isomer separation in commercial API manufacturing.

Bypassing High-Pressure Ammonolysis of Dehydroacetic Acid

Industrial synthesis of 2,6-dimethyl-4-hydroxypyridine often starts from dehydroacetic acid (DHA). However, converting DHA to the pyridine ring requires harsh pressurized ammonification or microwave irradiation (e.g., 120 °C for 20 min), which can yield crude product mixtures with purities as low as 73% prior to extensive workup, leaving unreacted DHA [1]. By procuring purified 2,6-dimethyl-4-hydroxypyridine directly, manufacturers bypass this low-purity, high-pressure bottleneck, ensuring a clean starting profile (>98% purity) for subsequent highly sensitive catalytic or halogenation steps.

Evidence DimensionProcess step requirements and crude purity
Target Compound Data>98% pure ready-to-use intermediate
Comparator Or BaselineDehydroacetic acid precursor (yields ~73% crude purity post-ammonolysis)
Quantified DifferenceElimination of 1 high-pressure step and ~25% purity upgrade
ConditionsMicrowave-assisted ammonolysis (120 °C, 20 min) vs. direct procurement

Direct procurement of the functionalized pyridine eliminates the need for specialized high-pressure ammonolysis equipment and costly intermediate purification.

Proton-Responsive Site Generation in PNP Pincer Complexes

2,6-Dimethyl-4-hydroxypyridine is specifically suited for synthesizing proton-responsive PNP pincer ligands. The 2,6-methyl groups undergo deprotonation and functionalization with phosphines, while the 4-hydroxyl group provides a critical proton-responsive site. When coordinated to a Nickel(II) center, the protonated complex exhibits a pKa of 16.6 and undergoes dearomatization upon deprotonation [1]. Substituting this with 2,6-dimethylpyridine (lutidine) provides the necessary methyl groups for phosphine attachment but completely lacks the 4-hydroxyl group, rendering the resulting complex incapable of proton-coupled electron transfer.

Evidence DimensionPCET capability and pKa
Target Compound DataForms proton-responsive Ni complex (pKa 16.6)
Comparator Or Baseline2,6-Dimethylpyridine (Lutidine) (Lacks proton-responsive -OH site)
Quantified DifferenceEnables reversible protonation/dearomatization vs. completely inactive
ConditionsNi(II) complex in acetonitrile (MeCN)

For researchers developing PCET catalysts, the 4-hydroxyl group is an absolute requirement for proton responsivity, making this specific compound irreplaceable by standard lutidine.

Veterinary API Manufacturing

Directly utilized as the immediate precursor for Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol). The pre-installed 2,6-methyl groups ensure that subsequent aqueous chlorination is strictly directed to the 3 and 5 positions, increasing API yield and preventing polyhalogenation [1].

Proton-Coupled Electron Transfer (PCET) Catalysis

Employed as the core scaffold for synthesizing proton-responsive PNP pincer ligands. The 4-hydroxyl group acts as a reversible protonation site (pKa 16.6 in Ni complexes), enabling advanced electrochemical reduction studies [2].

Rare-Earth Metal-Mediated Polymerization

Used to synthesize functional group-bearing pyridyl-based initiators. The 2,6-dimethyl groups undergo highly efficient C-H bond activation by transition metals (e.g., Yttrium complexes) to initiate group transfer polymerizations [3].

XLogP3

0.9

UNII

92JKJ9S198

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13603-44-6

Wikipedia

2,6-dimethyl-4-pyridinol

Dates

Last modified: 08-15-2023

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